tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

CAS No.: 1086378-71-3

Cat. No.: VC2669538

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1086378-71-3 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.3 g/mol |

| IUPAC Name | tert-butyl N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate |

| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11-12,16H,8H2,1-3H3,(H,15,17) |

| Standard InChI Key | REHNRWSWBXHXSB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)O |

Introduction

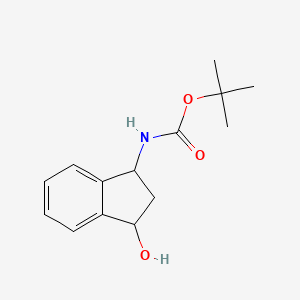

Chemical Identity and Structure

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is a derivative of indene, a bicyclic hydrocarbon, featuring a tert-butyl carbamate group attached to the indene structure. The compound's identity is established through several key identifiers:

Basic Identification

| Parameter | Value |

|---|---|

| CAS Number | 1086378-71-3 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| MDL Number | MFCD09864900 |

| SMILES Code | CC(C)(C)OC(=O)NC1CC(O)C2=CC=CC=C12 |

The compound contains a fused bicyclic indene core with a hydroxyl group at position 3 and a tert-butyl carbamate group at position 1 . This structural arrangement contributes to its distinctive chemical properties and potential applications in various scientific fields.

Structural Features

The structure of tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate includes several key features that dictate its chemical behavior:

-

A bicyclic indene core providing structural rigidity

-

A hydroxyl (-OH) group at position 3 that enhances polarity and hydrogen-bonding capacity

-

A tert-butyl carbamate group at position 1 that serves as a protecting group

-

A partially saturated ring system that influences its spatial orientation

These structural elements together determine the compound's reactivity patterns, solubility characteristics, and potential for interactions with biological systems.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is essential for its proper handling, storage, and application in research settings.

General Properties

The compound exhibits the characteristic properties of carbamates, with the tert-butyl group providing steric hindrance that influences its reactivity patterns.

Solubility and Solution Preparation

For research applications, proper solution preparation is critical. The compound is typically dissolved in appropriate organic solvents to create stock solutions of varying concentrations . The following table provides guidance for preparing stock solutions:

| Concentration | Amount of Compound |

|---|---|

| 1 mM | 4.0111 mL per 1 mg |

| 5 mM | 0.8022 mL per 1 mg |

| 10 mM | 0.4011 mL per 1 mg |

Researchers are advised to select appropriate solvents based on the compound's solubility characteristics and to store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing .

Synthesis Methods

The synthesis of tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate involves several key organic reactions that require careful control of reaction conditions.

Laboratory Synthesis Overview

The synthesis typically begins with the preparation of 3-hydroxy-2,3-dihydro-1H-indene as a starting material. The process generally follows these steps:

-

Preparation of the indene derivative with appropriate functionalization

-

Introduction of the hydroxyl group at position 3

-

Incorporation of the tert-butyl carbamate group

-

Purification and characterization of the final product

These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity. The process is typically conducted under inert atmosphere conditions to prevent unwanted side reactions.

Analytical Verification

Various analytical techniques are employed to confirm the structure and purity of synthesized tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate:

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

-

High-performance liquid chromatography (HPLC) for purity assessment

-

Infrared spectroscopy for functional group identification

These techniques collectively provide comprehensive verification of the compound's identity and quality.

Chemical Reactions

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions that are characteristic of carbamates and compounds containing hydroxyl groups.

Typical Reactions

The compound participates in several types of chemical transformations:

-

The hydroxyl group can undergo oxidation to form carbonyl derivatives

-

The carbamate group can be cleaved under acidic or basic conditions

-

The compound can serve as a substrate for various coupling reactions

-

Nucleophilic substitution reactions may occur at appropriate positions

The reactivity is influenced by both the steric hindrance provided by the tert-butyl group and the electronic effects of the hydroxyl group, which can stabilize intermediates during reactions.

Reaction Products

The products formed from reactions of tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate depend on the specific conditions and reagents employed:

| Reaction Type | Typical Reagents | Potential Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Aldehydes |

| Reduction | Catalytic hydrogenation, Metal hydrides | Reduced indene derivatives |

| Protection/Deprotection | Acids, Bases | Modified carbamate derivatives |

| Substitution | Nucleophiles | Various substituted derivatives |

These reactions provide pathways for transforming the compound into other valuable intermediates for further synthesis.

Applications in Scientific Research

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate has diverse applications across several scientific domains.

Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its utility in this context stems from:

-

The presence of multiple functional groups that can be selectively modified

-

The stereochemical features that can influence the outcome of subsequent reactions

-

The potential for introducing additional functionality at various positions

These characteristics make the compound particularly useful in multi-step synthesis pathways leading to complex target molecules.

Pharmaceutical Research

In pharmaceutical research, tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate may contribute to:

-

Development of novel therapeutic agents

-

Structure-activity relationship studies

-

Exploration of new chemical entities with biological activity

-

Prodrug development strategies

The compound's unique structure provides a scaffold that can be modified to optimize interactions with biological targets.

Mechanism of Action

The mechanism by which tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves specific molecular interactions and potential metabolic transformations.

Molecular Interactions

The compound may interact with various molecular targets within biological systems through:

-

Hydrogen bonding via the hydroxyl group

-

Hydrophobic interactions through the indene core

-

Potential covalent modifications involving the carbamate group

These interaction modes determine the compound's behavior in biological contexts and its potential utility in pharmaceutical applications.

| Safety Parameter | Detail |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

| UN# | N/A |

| Packing Group | N/A |

These classifications indicate that the compound may cause acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume